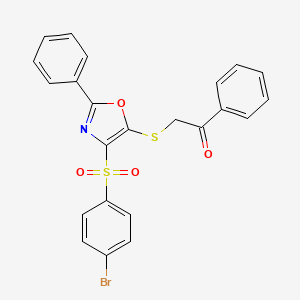

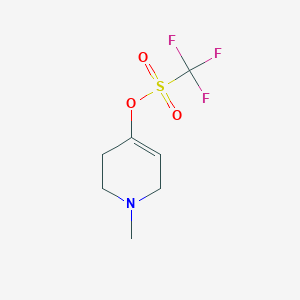

![molecular formula C9H18Cl2N4O B2727624 [1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2418673-23-9](/img/structure/B2727624.png)

[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Chemical Reactions Analysis

The 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications

Synthesis and Chemical Reactivity

The compound's structural framework allows for various chemical modifications, leading to the creation of new molecules with potential biological activities. For instance, the synthesis of 1,3,4-oxadiazole derivatives, which share a similar structural motif with the given compound, has been extensively studied. These derivatives have been synthesized through reactions involving piperidine or pyrrolidine rings, showcasing strong antimicrobial activity, suggesting the potential of the given compound for modifications leading to antimicrobial agents (Krolenko et al., 2016).

Biological Activities

The introduction of 1,3,4-oxadiazole and piperidinyl groups in molecules has been associated with various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Studies have synthesized and evaluated the biological activities of molecules containing these motifs, finding them to exhibit significant antimicrobial properties against a range of pathogens (Patel et al., 2011). This suggests that "[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine; dihydrochloride" could potentially be explored for similar biological activities.

Pharmacological Implications

Compounds featuring the oxadiazole ring and piperidine moiety have been investigated for their potential pharmacological applications. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested for their butyrylcholinesterase (BChE) inhibitory activity, a target of interest for the treatment of Alzheimer's disease. These compounds have shown promise in preliminary studies, indicating the potential of the given compound for cognitive disorders (Khalid et al., 2016).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that EN300-26677394 may also target similar pathways.

Mode of Action

It’s known that sulfonyl fluorides, a group to which this compound belongs, can modify many protein residues in a context-specific manner, including serine, threonine, tyrosine, lysine, cysteine, and histidine . This suggests that EN300-26677394 may interact with its targets by modifying these residues, leading to changes in their function.

Biochemical Pathways

Given the potential anti-infective activity of similar compounds , it’s possible that EN300-26677394 may affect pathways related to bacterial, viral, or parasitic infections. The downstream effects of these interactions would likely depend on the specific targets and their roles within these pathways.

Pharmacokinetics

It’s known that sulfonyl fluorides are stable to moisture and have improved selectivity , which could potentially impact the bioavailability of EN300-26677394.

Result of Action

Given the potential for sulfonyl fluorides to modify protein residues , it’s possible that EN300-26677394 could alter the function of its targets, leading to changes at the molecular and cellular levels.

Action Environment

It’s known that sulfonyl fluorides are stable to moisture , suggesting that the action of EN300-26677394 may be relatively unaffected by humidity

Properties

IUPAC Name |

[1-(1,2,4-oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.2ClH/c10-5-8-1-3-13(4-2-8)6-9-11-7-12-14-9;;/h7-8H,1-6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMUFQFCEPHBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=NC=NO2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

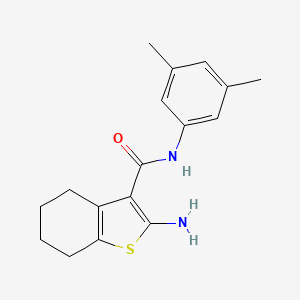

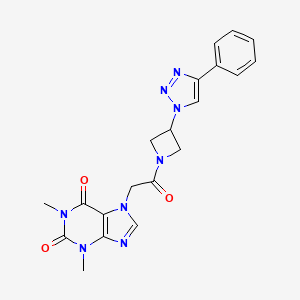

![2-cyclopentyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2727541.png)

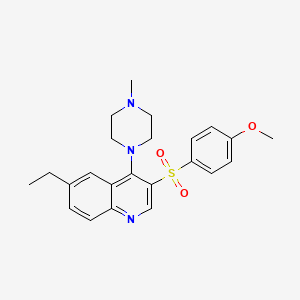

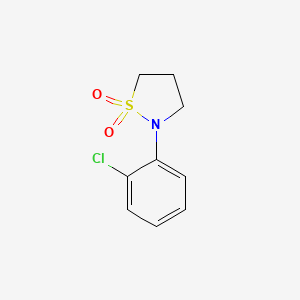

![5-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2727544.png)

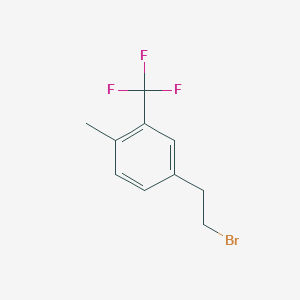

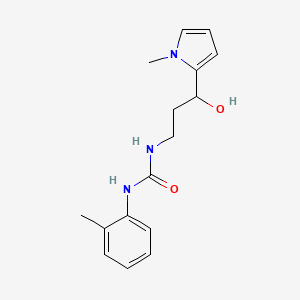

![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2727558.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)